molecular formula C15H15N3O2S B2390248 N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide CAS No. 921820-88-4

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide

Cat. No.: B2390248
CAS No.: 921820-88-4
M. Wt: 301.36
InChI Key: VCTGNQXHJNOQFS-UHFFFAOYSA-N
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Description

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide is a synthetic organic compound that incorporates both indoline and thiazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide typically involves the condensation of indoline derivatives with thiazole-based intermediates. One common method includes the reaction of indoline-2,3-dione with thiosemicarbazide to form the thiazole ring, followed by acylation with acetic anhydride to introduce the acetamide group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: The carbonyl group in the acetamide can be reduced to form amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Indole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Indoline derivatives: Compounds such as indoline-2,3-dione and indole derivatives share structural similarities.

    Thiazole derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-thiol are structurally related.

Uniqueness

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide is unique due to the combination of indoline and thiazole moieties in a single molecule, which imparts distinct biological activities. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-10(19)16-15-17-12(9-21-15)8-14(20)18-7-6-11-4-2-3-5-13(11)18/h2-5,9H,6-8H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTGNQXHJNOQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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